(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate
Description
(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate (CAS: 1204324-18-4) is a chiral N-heterocyclic carbene (NHC) ligand precursor used in asymmetric catalysis. It is a yellow, air-sensitive solid with the molecular formula C₁₇H₃₃BF₄N₂ and a molecular weight of 352.26 g/mol . This compound is part of a commercially available NHC ligand kit and is employed in transition-metal-catalyzed reactions, such as cross-couplings and enantioselective transformations, under license from Kanata (WO2010/003226) . Its structure features two diethyl-substituted pyrrolidine rings connected via a methylene bridge, with a tetrafluoroborate (BF₄⁻) counterion stabilizing the cationic pyrrolidinium core.
Properties
IUPAC Name |
(2S,5S)-1-[[(2S,5S)-2,5-diethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diethylpyrrolidine;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N2.BF4/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4;2-1(3,4)5/h13-17H,5-12H2,1-4H3;/q+1;-1/t14-,15-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSSZFUCSZDSDY-SITLLQIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@H]1CC[C@@H](N1C=[N+]2[C@H](CC[C@@H]2CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204324-19-5 | |
| Record name | Pyrrolidinium, 1-[[(2S,5S)-2,5-diethyl-1-pyrrolidinyl]methylene]-2,5-diethyl-, (2S,5S)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204324-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate (CAS Number: 1204324-18-4) is a chiral ammonium salt that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the family of pyrrolidine derivatives and is characterized by its tetrafluoroborate anion. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
- Molecular Formula : C17H33BF4N2
- Molecular Weight : 352.26 g/mol
- Melting Point : 112-118 °C
- Optical Activity : [α]22/D −67.0° in chloroform
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound may act as a ligand for neurotransmitter receptors, influencing pathways related to neuroprotection and cognitive enhancement.
Biological Activity Overview
Research indicates several potential biological activities associated with this compound:
- Neuroprotective Effects : Preliminary studies have shown that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Antioxidant Properties : The presence of diethyl groups in the pyrrolidine structure enhances its electron-donating capacity, contributing to antioxidant activity.
- Antimicrobial Activity : Some studies report that tetrafluoroborate salts can exhibit antimicrobial properties, although specific data on this compound's efficacy against various pathogens is limited.
Data Table: Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibitory effects on bacterial growth |
Case Studies
-
Neuroprotection in Cell Models :
A study evaluated the neuroprotective effects of this compound on PC12 cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups. -
Antioxidant Activity Assessment :
In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant capacity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. -
Antimicrobial Testing :
The compound was tested against Gram-positive and Gram-negative bacteria. While results were promising against certain strains, further studies are needed to establish a comprehensive antimicrobial profile.
Scientific Research Applications
Catalysis
Chiral ionic liquids like (2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate are used as solvents and catalysts in asymmetric synthesis. Their ability to stabilize transition states and facilitate reactions makes them valuable in producing enantiomerically pure compounds.
Case Study : Research has demonstrated that using this compound as a solvent can enhance the yield and selectivity of various reactions involving nucleophilic substitutions and additions .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. It can participate in various chemical transformations, including alkylation and acylation reactions.
Case Study : In one study, this compound was employed to synthesize complex pyrrolidine derivatives with high yields and selectivity .
Material Science
Due to its ionic nature and thermal stability, this compound is explored for applications in the development of advanced materials such as polymer electrolytes for batteries and fuel cells.
Case Study : Investigations into its use in polymer composites have shown improved conductivity and mechanical properties compared to traditional ionic liquids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, stereochemistry, and ligand frameworks. Key differences in steric bulk, electronic properties, and catalytic applications are highlighted.
Pyrrolidinium-Based Analogs
Structural Impact :
- Diethyl vs. Diphenyl : Diethyl groups provide moderate steric bulk and electron-donating effects, whereas diphenyl analogs introduce significant steric hindrance and electron-withdrawing properties, altering metal-ligand interactions .
- Diethyl vs.
Phospholano-Based Rhodium Complexes
Comparison with Target Compound :
- Ligand Framework: Phospholano ligands (P-donors) vs. pyrrolidinium-based NHCs (C-donors) result in distinct electronic profiles. NHCs are stronger σ-donors, stabilizing high-oxidation-state metals, while phospholanes offer tunable π-accepting ability .
- Metal Center: The target compound serves as a ligand precursor for late-transition metals (e.g., Pd, Ni), whereas phospholano-Rh complexes are preformed catalysts for hydrogenation .
Contrast :
- Unlike the target compound, this reagent lacks chiral centers and is used for activating carboxylic acids in amide bond formation, highlighting the versatility of tetrafluoroborate salts in organic synthesis .
Preparation Methods
Key Reaction Parameters
-
Temperature : 60–80°C for reductive amination.
-
Solvent : Tetrahydrofuran or methanol.
Formation of the Methylene-Bridged Dication
The methylene-linked bis-pyrrolidinium core is constructed via a Mannich-type reaction. (2S,5S)-2,5-Diethylpyrrolidine reacts with formaldehyde in acidic methanol, forming a carbinolamine intermediate that undergoes dehydration to yield the bridged structure. Stereochemical control is critical to prevent epimerization; maintaining pH <3 and temperatures below 40°C preserves the (2S,5S) configuration.
Reaction Scheme :
Optimization Challenges
-
Byproduct Formation : Overheating generates polymeric side products.
Quaternization and Tetrafluoroborate Anion Exchange
The methylene-bridged diamine is quaternized using methyl triflate or iodomethane, followed by anion exchange with tetrafluoroboric acid. Strem Chemicals’ protocol (Product 07-4025) specifies reacting the bridged amine with methyl triflate in acetonitrile at 25°C for 24 hours, yielding the bis-ammonium triflate intermediate. Subsequent metathesis with HBF₄ in ethanol precipitates the tetrafluoroborate salt with ≥97% purity.
Example Procedure :
-
Dissolve bridged diamine (10 mmol) in anhydrous CH₃CN.
-
Add methyl triflate (22 mmol) dropwise under N₂.
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Stir for 24 h, concentrate, and wash with Et₂O.
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Dissolve triflate salt in EtOH, add HBF₄ (48% aq., 20 mmol).
| Supplier | Purity | Price (100 mg) | Packaging |
|---|---|---|---|
| Strem Chemicals | 97% | $75 | 100 mg |
| Arctom | 98% | $77 | 50 mg |
Purification involves column chromatography (SiO₂, CH₂Cl₂/MeOH) or recrystallization from ethanol-diethyl ether.
Analytical Characterization
Critical quality controls include:
Applications in Asymmetric Catalysis
The compound serves as a chiral phase-transfer catalyst in Knorr pyrazole synthesis, enhancing regioselectivity (>20:1) in edaravone production. Its dicationic structure facilitates enolate stabilization, achieving 70–85% yields in benchmark reactions .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing (2S,5S)-1-{[(2S,5S)-2,5-diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate?
- Methodological Answer : The synthesis involves a multi-step process. For analogous pyrrolidine derivatives, a microwave-assisted method is employed:
- Dissolve 2-fluorobenzaldehyde in DMF, add dialkylamine (e.g., diethylamine) and potassium carbonate.
- Heat at 150°C for 20 hours under a glycerin bath.
- Extract with ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and concentrate under reduced pressure .
Q. How is stereochemical purity ensured during synthesis, given the (2S,5S) configuration?
- Methodological Answer : Use chiral starting materials (e.g., enantiopure diethylpyrrolidine precursors) and monitor stereoselectivity via chiral HPLC or polarimetry. Comparative analysis of R,R vs. S,S isomers (e.g., CAS 1204324-20-8 vs. 1204324-18-4) can validate enantiomeric excess .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : It serves as a ligand in coordination chemistry. For example, structurally similar (S,S)-Et-DUPHOS-Rh complexes are used in asymmetric catalysis (e.g., hydrogenation reactions). The tetrafluoroborate counterion enhances solubility and stability in polar aprotic solvents .
Advanced Research Questions
Q. How do ethyl substituents influence the compound’s electronic and steric properties compared to methyl analogs?
- Methodological Answer : Perform comparative DFT calculations or experimental studies (e.g., X-ray crystallography) to analyze steric bulk and electron-donating effects. Ethyl groups increase steric hindrance, potentially altering binding affinity in catalytic systems. Compare with methyl-substituted analogs (e.g., CAS 1204324-14-0) to quantify differences .
Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?
- Methodological Answer : Conduct kinetic studies (e.g., Eyring analysis) or in-situ NMR monitoring of catalytic cycles. For rhodium complexes, the (2S,5S) configuration induces chiral environments, favoring specific transition states. Probe enantioselectivity using substrates like α,β-unsaturated esters .
Q. How does the tetrafluoroborate anion affect reaction kinetics in non-aqueous media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
